

N-alpha-Acetyl-DL-glutamine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Nalpha-Acetyl-DL-glutamine2,3,3,4,4-d5

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An In-depth Whitepaper on the Core Chemical Properties, Experimental Applications, and Metabolic Tracing Capabilities of N-alpha-Acetyl-DL-glutamine-d5 for Researchers, Scientists, and Drug Development Professionals.

N-alpha-Acetyl-DL-glutamine-d5 is a deuterated, acetylated form of the amino acid glutamine. This stable isotope-labeled compound serves as a valuable tracer in metabolic research, allowing scientists to track the fate of glutamine in various biochemical pathways. Its increased mass due to deuterium labeling enables its distinction from endogenous, unlabeled glutamine using mass spectrometry. The N-acetylation enhances the molecule's stability in aqueous solutions, making it a reliable tool for in vitro and in vivo studies.

Core Chemical Properties

The fundamental chemical and physical properties of N-alpha-Acetyl-DL-glutamine-d5 are summarized below. It is important to note that while specific data for the DL-racemic mixture is limited, information on related compounds provides valuable context.



Property	Value	Source
Chemical Formula	C7H7D5N2O4	[1]
Molecular Weight	193.21 g/mol	N/A
Isotopic Purity	Typically ≥98 atom % D	N/A
Solubility	Soluble in DMSO	N/A
Appearance	Off-white solid	[2]
Storage	Store at -20°C	N/A

Reference Data for Related Compounds:

Property	N-alpha-Acetyl-L- glutamine	L-glutamine
CAS Number	2490-97-3	56-85-9
Molecular Formula	C7H12N2O4	C5H10N2O3
Molecular Weight	188.18 g/mol	146.14 g/mol
Melting Point	211 - 227 °C	185 °C (decomposes)
Optical Rotation	-11.9 ± 0.2° (c=3 in water)	N/A

Experimental Applications in Metabolic Research

N-alpha-Acetyl-DL-glutamine-d5 is primarily utilized in metabolic flux analysis to investigate cellular energy metabolism, particularly in cancer research. Cancer cells often exhibit a high demand for glutamine, which serves as a key substrate for the tricarboxylic acid (TCA) cycle (glutaminolysis) and for the synthesis of nucleotides, lipids, and glutathione.[3] By introducing the labeled glutamine, researchers can trace its conversion into various downstream metabolites, providing insights into the activity of these metabolic pathways.[4]

Key Metabolic Pathways Investigated:



- Glutaminolysis and the TCA Cycle: Tracing the entry of the d5-labeled carbon skeleton into the TCA cycle to assess its anaplerotic contribution.[3]
- Reductive Carboxylation: In some cancer cells, particularly under hypoxic conditions, glutamine-derived α-ketoglutarate can be reductively carboxylated to citrate, a precursor for fatty acid synthesis.[3]
- Biosynthesis: Monitoring the incorporation of labeled nitrogen and carbon atoms into nucleotides, non-essential amino acids, and glutathione.[3]

Experimental Protocols

The following are generalized protocols for the application of stable isotope-labeled glutamine in cell culture and subsequent analysis by mass spectrometry. These can be adapted for the specific use of N-alpha-Acetyl-DL-glutamine-d5.

Cell Culture and Isotope Labeling Protocol

- Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
- Media Preparation: Prepare a culture medium (e.g., DMEM) that is deficient in glutamine.
 Supplement this medium with a known concentration of N-alpha-Acetyl-DL-glutamine-d5. A typical concentration used in similar glutamine tracing studies is 2 mM to 4 mM.
- Labeling: Replace the standard culture medium with the labeling medium and incubate the
 cells for a predetermined period. The incubation time will depend on the specific metabolic
 pathway and cell type being studied and can range from a few hours to 24 hours or more to
 reach isotopic steady state.
- Metabolite Extraction: After incubation, rapidly quench the metabolism by placing the culture
 plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered
 saline (PBS). Extract the intracellular metabolites using a cold solvent mixture, such as 80%
 methanol.
- Sample Preparation: Scrape the cells in the extraction solvent and collect the cell lysate.
 Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry



the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis Protocol

- Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile).
- Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC). The choice of column and gradient will depend on the specific metabolites of interest.
- Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer.
 The instrument will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between the deuterated (d5-labeled) and non-labeled forms.
- Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment in the metabolites of interest. This data is then used to calculate the metabolic flux through the pathways under investigation.

Visualizations Glutamine Metabolism and TCA Cycle Tracing

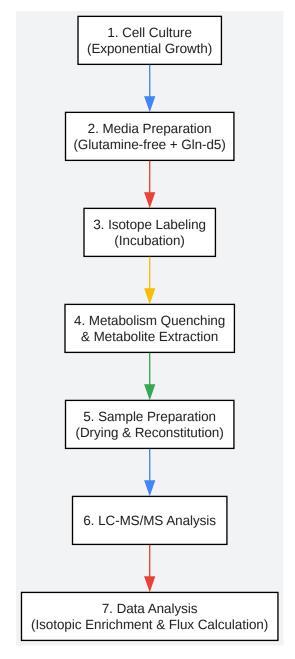


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Caption: Metabolic fate of N-alpha-Acetyl-DL-glutamine-d5 in the cell.



Experimental Workflow for Metabolic Tracing



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Caption: General workflow for a stable isotope tracing experiment.

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- To cite this document: BenchChem. [N-alpha-Acetyl-DL-glutamine-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142526#nalpha-acetyl-dl-glutamine-d5-chemical-properties]

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